Azepane Lipophilicity Advantage over Piperidine
The target compound bearing a seven-membered azepane at C-4 exhibits a computed logP of 4.87, which is approximately 1.24 log units (i.e., ~17-fold higher octanol–water partition) greater than that of the six-membered piperidine analog (4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, CAS 40277-54-1, logP = 3.63), as calculated from standardized models . This elevated logP places the azepane derivative in a more favorable range for blood–brain barrier penetration and intracellular target access, while remaining within typical oral drug-like space.
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.8654; logD (pH 7.4) = 4.8528 |
| Comparator Or Baseline | 4-(Piperidin-1-yl) analog (CAS 40277-54-1): logP = 3.6254; 4-(pyrrolidin-1-yl) analog (CAS 294668-50-1): logP data not publicly available (predicted lower based on ring size) |
| Quantified Difference | ΔlogP ≈ +1.24 vs. piperidine analog (~17-fold higher lipophilicity) |
| Conditions | Computed logP/logD using ChemDiv internal model (target) and ChemSrc/yybyy model (piperidine analog); both derived from standardized cheminformatics calculations |
Why This Matters
For procurement decisions in CNS or intracellular-target programs, higher logP predicts superior passive membrane permeability and potentially improved cellular potency, making the azepane derivative the preferred choice when target engagement in lipophilic compartments is required.
